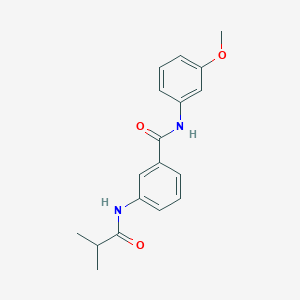![molecular formula C19H21NO2 B5833266 N-[2-(4-methoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide](/img/structure/B5833266.png)
N-[2-(4-methoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-methoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1996 by a team of chemists at Merck Research Laboratories. Since then, MPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用机制
N-[2-(4-methoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. By blocking the activation of mGluR5, N-[2-(4-methoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide can modulate the release of various neurotransmitters, including glutamate, dopamine, and GABA. This modulation can have a profound effect on various physiological processes, including synaptic plasticity, learning and memory, and drug addiction.
Biochemical and Physiological Effects:
N-[2-(4-methoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide has been shown to modulate the release of various neurotransmitters, including glutamate, dopamine, and GABA. This modulation can have a profound effect on various physiological processes, including synaptic plasticity, learning and memory, and drug addiction. N-[2-(4-methoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide has also been shown to have anxiolytic and antidepressant effects in animal models.
实验室实验的优点和局限性
N-[2-(4-methoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide has several advantages as a tool compound for neuroscience research. It is highly selective for mGluR5 and does not interact with other glutamate receptors. It also has a relatively long half-life, which allows for sustained antagonism of mGluR5. However, N-[2-(4-methoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide has several limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. It also has a relatively low potency, which can limit its effectiveness in certain experimental paradigms.
未来方向
There are several future directions for research on N-[2-(4-methoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide. One area of interest is the potential therapeutic applications of N-[2-(4-methoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide in neurological and psychiatric disorders. For example, N-[2-(4-methoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide has shown promise as a treatment for Fragile X syndrome, a genetic disorder that causes intellectual disability and autism spectrum disorder. Another area of interest is the development of more potent and selective mGluR5 antagonists that can be used in a wider range of experimental paradigms. Finally, there is interest in understanding the role of mGluR5 in various physiological processes, including synaptic plasticity, learning and memory, and drug addiction.
合成方法
The synthesis of N-[2-(4-methoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide involves the reaction of 4-methylbenzylamine with 4-methoxybenzaldehyde in the presence of sodium hydride as a base. The resulting Schiff base is then reacted with acryloyl chloride to yield N-[2-(4-methoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide. The overall yield of the synthesis is approximately 50%.
科学研究应用
N-[2-(4-methoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide has been widely used as a tool compound in neuroscience research to study the function of mGluR5. It has been shown to modulate various physiological processes, including synaptic plasticity, learning and memory, and drug addiction. N-[2-(4-methoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide has also been investigated as a potential therapeutic agent for several neurological and psychiatric disorders, such as Fragile X syndrome, autism spectrum disorder, and schizophrenia.
属性
IUPAC Name |
(E)-N-[2-(4-methoxyphenyl)ethyl]-3-(4-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-15-3-5-16(6-4-15)9-12-19(21)20-14-13-17-7-10-18(22-2)11-8-17/h3-12H,13-14H2,1-2H3,(H,20,21)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYAEVIKLUZFCG-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)NCCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)NCCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

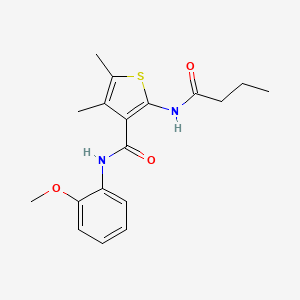
![N-(4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5833190.png)
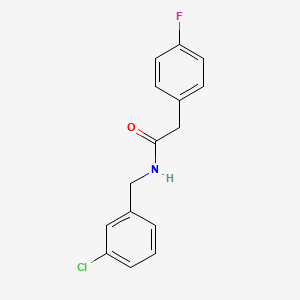
methanone](/img/structure/B5833208.png)
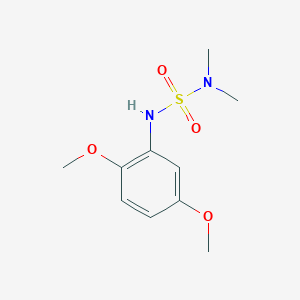
![ethyl [2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate](/img/structure/B5833234.png)
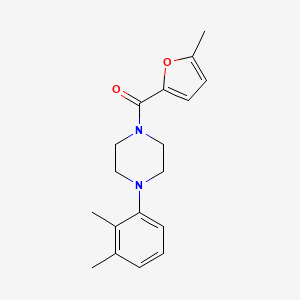
![2-ethoxy-6-methyl-3-[5-(4-pyridinyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5833246.png)
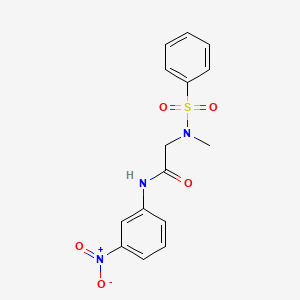
![N-(4-{[4-(benzyloxy)-3-methoxybenzyl]amino}benzyl)-1H-1,2,4-triazol-5-amine](/img/structure/B5833258.png)
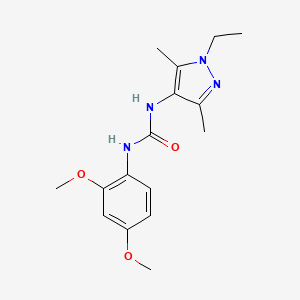
![3-chloro-N'-[(2,3,3,4,4,5-hexafluorotricyclo[4.2.1.0~2,5~]non-7-yl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5833267.png)

